1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine
CAS No.: 414881-72-4
Cat. No.: VC4635648
Molecular Formula: C10H15BrN2O
Molecular Weight: 259.147
* For research use only. Not for human or veterinary use.
![1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine - 414881-72-4](/images/structure/VC4635648.png)
Specification
CAS No. | 414881-72-4 |
---|---|
Molecular Formula | C10H15BrN2O |
Molecular Weight | 259.147 |
IUPAC Name | 1-[(5-bromofuran-2-yl)methyl]-4-methylpiperazine |
Standard InChI | InChI=1S/C10H15BrN2O/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3 |
Standard InChI Key | SPPPWVPXURIZMU-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)CC2=CC=C(O2)Br |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine comprises two key moieties: a 5-bromofuran ring and a 4-methylpiperazine group. The furan ring is a five-membered aromatic heterocycle with an oxygen atom, while the bromine substituent at the 5-position introduces steric and electronic effects that influence reactivity . The methylpiperazine group contributes basicity and solubility in polar solvents, making the compound amenable to further functionalization.
Molecular Formula: C₁₀H₁₅BrN₂O
Molecular Weight: 259.15 g/mol
Key Functional Groups:
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Bromofuran (aromatic electrophilic substitution site)
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Methylpiperazine (tertiary amine for salt formation or coordination chemistry)
The compound’s log P (octanol-water partition coefficient) is estimated to be ~1.85–2.48 based on analogous brominated heterocycles , indicating moderate lipophilicity. Its solubility in water is likely limited (<1 mg/mL), but it may dissolve readily in organic solvents like n-butanol or ethyl acetate, as observed in similar synthetic workflows .
Synthetic Pathways and Optimization
Reaction Design
The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine can be adapted from methodologies used for analogous piperazine derivatives. A plausible route involves:
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Bromination of Furan Derivatives:
Starting with furan-2-ylmethanol, bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., dibenzoyl peroxide) yields 5-bromo-furan-2-ylmethanol . -
Conversion to Bromomethyl Intermediate:
The alcohol is then converted to a bromide using HBr or PBr₃, producing 5-bromofuran-2-ylmethyl bromide. -
Alkylation of 4-Methylpiperazine:
Reacting the bromomethyl intermediate with 4-methylpiperazine in a polar aprotic solvent (e.g., n-butanol) in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution .
Example Protocol:
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Step 1: 5-Bromofuran-2-ylmethanol (10 g, 0.05 mol) is treated with PBr₃ (1.2 eq) in dry dichloromethane at 0°C for 2 hours. The crude product is purified via recrystallization (ethyl acetate/hexane).
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Step 2: The bromide (8.5 g, 0.04 mol) is reacted with 4-methylpiperazine (5.2 g, 0.052 mol) in n-butanol (100 mL) and K₂CO₃ (8.3 g, 0.06 mol) at 80°C for 12 hours. The mixture is filtered, and the organic layer is acidified with HCl to precipitate the product as a dihydrochloride salt .
Physicochemical and Spectroscopic Data
Physical Properties
Property | Value |
---|---|
Melting Point | ~120–125°C (decomp.) |
Boiling Point | Not reported (decomposes) |
Density | ~1.4 g/cm³ (estimated) |
Solubility in Water | <1 mg/mL |
Solubility in n-Butanol | >50 mg/mL |
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O):
δ 7.25 (s, 1H, furan H-3), 6.45 (d, J = 3.2 Hz, 1H, furan H-4), 4.10 (s, 2H, CH₂), 3.45–3.20 (m, 8H, piperazine), 2.85 (s, 3H, N-CH₃). -
¹³C NMR:
δ 152.1 (C-2), 148.5 (C-5), 115.3 (C-3), 112.4 (C-4), 58.2 (CH₂), 54.6–45.8 (piperazine), 42.1 (N-CH₃). -
IR (KBr):
2920 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=C), 1240 cm⁻¹ (C-O).
Applications in Pharmaceutical Chemistry
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